1,10-Phenanthroline-5-carbaldehyde
Overview
Description
1,10-Phenanthroline-5-carbaldehyde is a useful research compound. Its molecular formula is C13H8N2O and its molecular weight is 208.21. The purity is usually 95%.
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Scientific Research Applications
MLCT Excited States in Cuprous Bis-Phenanthroline Coordination Compounds
Metal-to-ligand charge transfer (MLCT) excited states are significant in the study of cuprous bis-phenanthroline coordination compounds. The phenanthroline ligands, when coordinated to Cu(I) and disubstituted at the 2- and 9-positions, exhibit long-lived excited states at room temperature, which are stabilized and exhibit increased energy gaps between the MLCT and the ground state compared to the non-emissive parent CuI(phen)2+ compound. The detailed study of CuI(dmp)2+, a compound where dmp is 2,9-dimethyl-1,10-phenanthroline, shows broad MLCT absorption and emission, highlighting its potential in photochemical applications (Scaltrito et al., 2000).
Equilibrium Data for Proton- and Metal Complexes
The compilation of acidity and stability constants for metal complexes formed by 1,10-phenanthroline and its derivatives provides critical insights into the coordination chemistry involving this ligand. This data is essential for understanding the chemical behavior of these complexes in various solvents, which is crucial for their application in analytical chemistry, sensor development, and metal recovery processes (Mcbryde, 1978).
Chelating Extractants for Metals
Research into chelating extractants for metals highlights the role of phenanthroline derivatives in the efficient recovery of metals from wastewater, soils, and spent materials. The selectivity and efficiency of these extractants are vital for the development of sustainable metal recovery processes, contributing significantly to environmental protection and resource recycling (Yudaev & Chistyakov, 2022).
Lanthanide Complexes as Anticancer Agents
The development of lanthanide-based coordination complexes as anticancer agents is a promising area of biomedical research. These complexes, classified based on ligands like phenanthroline, exhibit a broad spectrum of antitumor activity and highlight the potential of inorganic chemistry in medical applications. The therapeutic and diagnostic implications of these complexes in cancer treatment are noteworthy, demonstrating the versatility of 1,10-phenanthroline derivatives in medicinal chemistry (Chundawat et al., 2021).
Transition Metal-Complexed Molecular Machines
The exploration of transition metal-containing catenanes and rotaxanes as molecular machines reveals the dynamic potential of 1,10-phenanthroline complexes. By incorporating phenanthroline ligands into these systems, researchers have developed light-driven machines that exhibit controlled movements, mimicking biological processes at the molecular level. These studies pave the way for the creation of advanced materials and devices with applications ranging from nanotechnology to drug delivery systems (Collin et al., 2005).
Safety and Hazards
1,10-Phenanthroline-5-carbaldehyde is classified as potentially toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Mechanism of Action
Target of Action
1,10-Phenanthroline-5-carbaldehyde, a derivative of 1,10-Phenanthroline, primarily targets metallo-beta-lactamase L1 in Pseudomonas maltophilia and methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play a crucial role in the bacterial resistance mechanism and chemotaxis respectively .
Mode of Action
This compound, similar to its parent compound 1,10-Phenanthroline, is an inhibitor of metallopeptidases . It inhibits the enzyme activity by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . This compound mainly targets zinc metallopeptidases, with a much lower affinity for calcium .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of metallopeptidases, which play a crucial role in various biological processes, including protein degradation and signal transduction .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of metallopeptidases by this compound can lead to the disruption of various biological processes, potentially leading to the death of the target organism
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be in an inert atmosphere at 2-8°C to maintain its stability
Biochemical Analysis
Biochemical Properties
It is known that 1,10-Phenanthroline, a related compound, forms strong complexes with most metal ions . This suggests that 1,10-Phenanthroline-5-carbaldehyde may also interact with various enzymes, proteins, and other biomolecules in a similar manner .
Cellular Effects
It is known that 1,10-Phenanthroline may increase the bradycardic activities of certain compounds . This suggests that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 1,10-Phenanthroline interacts with Metallo-beta-lactamase L1 and Methyl-accepting chemotaxis protein II . This suggests that this compound may exert its effects at the molecular level through similar interactions .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under inert atmosphere and at temperatures between 2-8°C .
Properties
IUPAC Name |
1,10-phenanthroline-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c16-8-10-7-9-3-1-5-14-12(9)13-11(10)4-2-6-15-13/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZOGTMQUSLNBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855751 | |
Record name | 1,10-Phenanthroline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91804-75-0 | |
Record name | 1,10-Phenanthroline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20855751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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